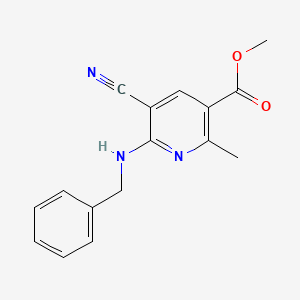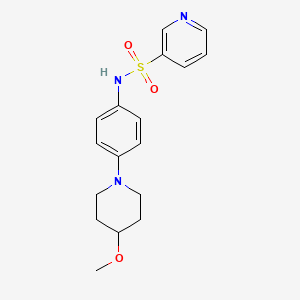![molecular formula C8H17Cl2N3 B2381452 [1-(2-Methylpropyl)pyrazol-3-yl]methanamine;dihydrochloride CAS No. 2287315-42-6](/img/structure/B2381452.png)
[1-(2-Methylpropyl)pyrazol-3-yl]methanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[1-(2-Methylpropyl)pyrazol-3-yl]methanamine” is a compound with the CAS Number: 1342673-85-1 . It has a molecular weight of 153.23 . The compound is a liquid at room temperature and is stored at 4 degrees Celsius .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “[1-(2-Methylpropyl)pyrazol-3-yl]methanamine”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of “[1-(2-Methylpropyl)pyrazol-3-yl]methanamine” comprises a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The InChI code for the compound is1S/C8H15N3/c1-7(2)6-11-8(5-9)3-4-10-11/h3-4,7H,5-6,9H2,1-2H3 . Physical And Chemical Properties Analysis
“[1-(2-Methylpropyl)pyrazol-3-yl]methanamine” is a liquid at room temperature . It has a molecular weight of 153.23 . The compound is stored at 4 degrees Celsius .科学的研究の応用
Synthesis and Chemical Properties
The compound has been involved in studies for the ambient-temperature synthesis of novel pyrazole derivatives. An example includes the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, demonstrating the compound's utility in organic synthesis (Becerra, Cobo, & Castillo, 2021).
It plays a role in the formation of Co(II) complexes, where different pyrazol-1-yl methanamine derivatives are used to synthesize monomeric four-coordinated and five-coordinated complexes, indicating its potential in coordination chemistry and catalysis (Choi et al., 2015).
Potential Biological and Pharmacological Applications
Pyrazole derivatives, including compounds related to [1-(2-Methylpropyl)pyrazol-3-yl]methanamine;dihydrochloride, have been studied for their potential in treating Alzheimer's disease, showing properties as acetylcholinesterase and monoamine oxidase inhibitors (Kumar et al., 2013).
Research on derivatives of pyrazol-1-yl pyridine has shown applications in creating luminescent lanthanide compounds for biological sensing, highlighting the compound's relevance in bioanalytical chemistry (Halcrow, 2005).
Materials Science and Catalysis
Studies involving thiophene derivatives substituted with pyrazolyl groups, related to the compound , have been conducted. These studies focus on the synthesis and characterization of these derivatives, which could be relevant in materials science (Khan et al., 2015).
The compound has been used in the synthesis and characterization of pyrazolo[1,2-a]pyridazinium salts, a new heteroaromatic system, indicating its potential in developing novel organic materials (Voshula et al., 1990).
In the realm of catalysis, related pyrazole derivatives have been explored in the selective hydroxylation of alkanes, demonstrating the compound's utility in catalytic processes (Sankaralingam & Palaniandavar, 2014).
作用機序
Target of Action
Pyrazole derivatives are known to exhibit a wide spectrum of biological properties and have been found in various therapeutic areas .
Mode of Action
Pyrazole derivatives are known to interact with their targets leading to various biological effects . For instance, some pyrazole derivatives can inhibit the production of certain enzymes, leading to a decrease in inflammation .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antifungal, and antibacterial effects .
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or in contact with skin . It can also cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
将来の方向性
The future directions for “[1-(2-Methylpropyl)pyrazol-3-yl]methanamine” and similar compounds could involve further exploration of their potential applications in various fields of science, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .
特性
IUPAC Name |
[1-(2-methylpropyl)pyrazol-3-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-7(2)6-11-4-3-8(5-9)10-11;;/h3-4,7H,5-6,9H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPKIDCDVSUATO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=N1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methylpropyl)pyrazol-3-yl]methanamine;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2381370.png)
![N-(1-Cyanocyclopentyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2381372.png)
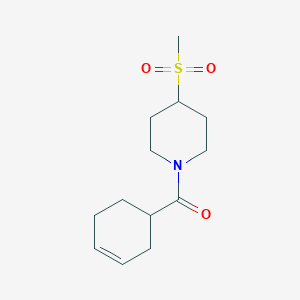
![3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2381375.png)
![(Z)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2381376.png)
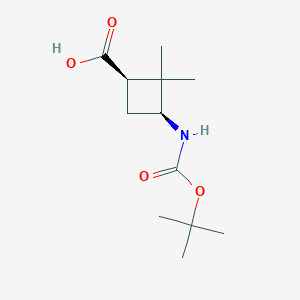
![3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381379.png)
![2-((5-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2381380.png)
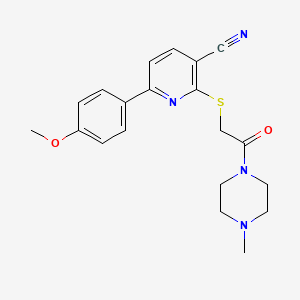
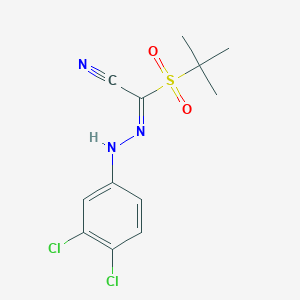
![N-(3-chlorophenyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2381387.png)
